molecular formula C13H17NO2 B13885675 ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B13885675
M. Wt: 219.28 g/mol
InChI Key: ZPXIHIOZMGWRGE-UHFFFAOYSA-N
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Description

Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 4-methyl-2,3-dihydro-1H-indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of carbamates often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to its indene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamates and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)14-11-7-10-6-4-5-9(2)12(10)8-11/h4-6,11H,3,7-8H2,1-2H3,(H,14,15)

InChI Key

ZPXIHIOZMGWRGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC2=CC=CC(=C2C1)C

Origin of Product

United States

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